1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide is a synthetic organic compound notable for its diverse biological activities, particularly as an inhibitor of the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. This compound is classified under indole derivatives and is recognized for its potential applications in medicinal chemistry, especially in the development of therapeutic agents targeting metabolic disorders and cancer.
The compound is synthesized from indole-2-carboxylic acid through a series of chemical reactions involving hydrazine monohydrate and subsequent modifications to introduce the methyl and phenoxy groups. Its structural and functional characteristics have been documented in various scientific literature, including biochemical analyses and synthetic methodologies.
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide is classified as:
The synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide typically involves the following steps:
The reaction conditions often involve specific solvents (e.g., ethanol, methanol), temperature controls (room temperature or reflux), and may include catalysts to optimize yield and purity. Industrial methods may further refine these processes for large-scale production.
The molecular formula of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide is . Its structural representation includes:
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide participates in various chemical reactions including:
Oxidation:
Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction:
Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution:
Electrophilic substitution can occur due to the electron-rich nature of the indole ring, allowing reactions with halogens or nitrating agents.
Condensation:
The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.
The primary mechanism of action involves the inhibition of α-glucosidase. The compound binds to the active site of this enzyme, leading to reduced activity in carbohydrate digestion. This results in decreased glucose absorption in the intestines, making it a potential therapeutic agent for managing blood sugar levels.
Studies indicate that 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide acts as an uncompetitive inhibitor, effectively altering metabolic pathways associated with carbohydrate metabolism.
Key physical properties include:
The compound exhibits stability under standard laboratory conditions with minimal degradation over time. Its solubility characteristics and reactivity can vary based on solvent choice and environmental conditions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its identity during synthesis.
1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide has several applications across different fields:
Chemistry:
Serves as a building block for synthesizing more complex indole derivatives.
Biology:
Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine:
Investigated for drug development targeting specific biological pathways related to metabolic disorders and cancer treatment.
Industry:
Utilized in developing new materials and chemical processes due to its unique structural properties.
The indole nucleus—a bicyclic aromatic structure comprising fused benzene and pyrrole rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This moiety facilitates diverse interactions with biological targets through hydrophobic contacts, π-stacking, hydrogen bonding, and van der Waals forces, enabling high-affinity binding to multiple receptor types [10]. The indole structure’s electron-rich nature allows electrophilic substitution at C-3, while its planar geometry supports intercalation into macromolecular binding sites, a critical feature for targeting enzymes and DNA-associated proteins [9].
Table 1: Selected FDA-Approved Indole-Based Drugs and Their Therapeutic Applications
Drug Name | Molecular Target | Therapeutic Indication | Key Indole Modification |
---|---|---|---|
Sunitinib | Multiple receptor tyrosine kinases | Renal cell carcinoma | 5-Fluoroindole-2-one core |
Panobinostat | Histone deacetylases (HDACs) | Multiple myeloma | Capped indole with hydroxamic acid |
Osimertinib | Epidermal growth factor receptor (EGFR) | Non-small cell lung cancer | Indole-2-carboxamide derivative |
Anlotinib | Vascular endothelial growth factor receptor (VEGFR) | Advanced non-small cell lung cancer | 4-(1H-indol-3-yl)quinoline scaffold |
Contemporary drug discovery leverages these properties to optimize pharmacokinetic profiles and target selectivity. For instance, the indole nitrogen (N1) can be alkylated to modulate membrane permeability, while substitutions at C-5 or C-6 positions influence steric and electronic complementarity with target binding pockets [3]. The structural plasticity of indole derivatives enables their application across therapeutic areas, including oncology (kinase inhibition), infectious diseases (antiviral agents), and metabolic disorders (enzyme inhibitors), as evidenced by numerous clinical-stage candidates [9] [10].
The hybrid pharmacophore approach—exemplified by 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide—combines distinct structural elements to enhance biological efficacy. The phenoxy moiety (-O-C₆H₅) attached at C-5 of the indole ring introduces conformational flexibility and hydrophobic bulk, enabling interactions with aromatic residues in enzyme binding sites. This group enhances π-π stacking capabilities while influencing the compound’s overall dipole moment, thereby modulating solubility and target engagement kinetics [1] [10].
The carbohydrazide unit (-CONHNH₂) linked at C-2 provides critical hydrogen bonding functionality. This motif acts as a hydrogen bond donor-acceptor system, facilitating interactions with carbonyl oxygens or backbone amides in target proteins. Additionally, the nucleophilic hydrazine nitrogen enables formation of Schiff bases with carbonyl-containing biomolecules, a mechanism exploited in enzyme inhibition strategies [2]. SynHet’s synthesis of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS: 732251-06-8) with >99% purity underscores its pharmaceutical relevance, particularly as an advanced intermediate for active pharmaceutical ingredients (APIs) [1].
Table 2: Biological Impact of Substituent Variations in Indole-2-Carbohydrazide Analogues
Position | Substituent | Target Activity | Effect on Potency |
---|---|---|---|
N1 | Methyl | α-Glucosidase | Enhanced metabolic stability |
C5 | Phenoxy | Tubulin polymerization | Improved hydrophobic pocket fit |
C3 | None | ASK1 kinase | Unhindered access to catalytic site |
Carbohydrazide | Arylidene | Anticancer (methuosis) | Increased membrane interaction |
Structure-activity relationship (SAR) studies reveal that methylation at N1 (as in 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide) shields the indole nitrogen from oxidative metabolism, thereby improving metabolic stability without sterically impeding target binding. The phenoxy group’s orientation allows optimal positioning for van der Waals contacts with hydrophobic enzyme subpockets, as demonstrated in α-glucosidase inhibitors where phenoxy-containing derivatives exhibit >100-fold potency increases compared to standard therapeutics [2] [10].
The therapeutic exploration of 1H-indole-2-carbohydrazide derivatives originated in the late 20th century with investigations into indole-based hydrazides as antimicrobial and anti-inflammatory agents. Early work established the indispensability of the unsubstituted carbohydrazide group (-CONHNH₂) for bioactivity, prompting systematic modifications at N1 and C5 positions to optimize drug-like properties [3] [7]. The introduction of the 1-methyl-5-phenoxy configuration marked a significant evolution, combining steric protection (N-methylation) with enhanced lipophilicity (phenoxy group) to improve blood-brain barrier penetration and intracellular bioavailability [1] [5].
Key therapeutic milestones include:
Table 3: Evolution of Key Indole-2-Carbohydrazide Derivatives in Therapeutic Research
Era | Structural Innovation | Therapeutic Advance | Mechanistic Insight |
---|---|---|---|
2000-2010 | Unsubstituted indole-2-carbohydrazides | Broad-spectrum antimicrobial activity | Hydrazide-mediated metal chelation |
2010-2020 | 5-Halo/aryloxy-N1-alkyl derivatives | Tubulin inhibition (G2/M arrest) | Colchicine site binding |
2015-Present | 1-Methyl-5-phenoxy hybrids | • α-Glucosidase inhibition • ASK1 inhibition • Methuosis induction | • Uncompetitive enzyme binding • JNK pathway suppression • Macropinosome formation |
The scaffold’s synthetic versatility enabled rapid generation of combinatorial libraries, accelerating SAR studies. Fischer indole synthesis and transition-metal catalyzed couplings facilitated diverse C5 modifications, while hydrazide condensations with aldehydes produced Schiff base variants for target screening. These methodologies supported the scaffold’s progression from simple hydrazides to complex triazole- and thiazolidinone-conjugates, expanding its applicability across target classes [3] [7] [10]. Current research focuses on leveraging crystallographic data and computational modeling to refine substituent patterns for selective target engagement, positioning 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide as a multifunctional pharmacophore for next-generation therapeutics.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8